Cas no 340703-52-8 (Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate)

Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 4-fluorophenyl group and a glycinate ester moiety, contributing to its reactivity and versatility as an intermediate. The compound’s dioxopyrrolidin core may facilitate further functionalization, making it useful for the development of bioactive molecules or peptidomimetics. The ethyl ester group enhances solubility in organic solvents, simplifying purification and handling. This compound is of interest in medicinal chemistry for its potential role in designing enzyme inhibitors or prodrugs. Careful handling is advised due to its reactive functional groups.
Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate structure
340703-52-8 structure
Product Name:Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate
CAS No:340703-52-8
MF:C14H15FN2O4
MW:294.278307199478
MDL:MFCD00717098
CID:868152
Update Time:2026-04-29

Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-((1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)acetate
    • ethyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
    • ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
    • ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate(SALTDATA: FREE)
    • 0077258
    • A1833
    • AC1MZGZQ
    • AG-F-15553
    • CTK4H1697
    • MolPort-001-018-189
    • STK732413
    • Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate
    • MDL: MFCD00717098
    • Inchi: InChI=1S/C14H15FN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3
    • InChI Key: QACWMXBUFFUDHL-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CNC1CC(=O)N(C2=CC=C(C=C2)F)C1=O

Computed Properties

  • Exact Mass: 294.10200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 75.71000
  • LogP: 1.06620

Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate Pricemore >>

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Additional information on Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate

Introduction to Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate (CAS No. 340703-52-8)

Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate (CAS No. 340703-52-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated phenyl group and a pyrrolidinone moiety. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.

The chemical structure of Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate can be represented as follows: C14H13FN2O4. The presence of the fluorine atom in the phenyl ring is particularly noteworthy, as it can influence the compound's biological activity and pharmacokinetic properties. Fluorine substitution is a common strategy in drug design to enhance the potency and selectivity of therapeutic agents.

In recent years, there has been a growing interest in the development of small molecules with specific biological activities. Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate has been studied for its potential as a lead compound in the discovery of new drugs. Research has shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways.

One of the key areas of research involving Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate is its potential as an inhibitor of specific enzymes. For instance, studies have demonstrated that this compound can effectively inhibit the activity of certain proteases, which are crucial enzymes involved in various physiological and pathological processes. This inhibition can have significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.

Beyond its enzymatic inhibition properties, Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate has also been investigated for its ability to modulate receptor activity. Receptors are key players in cellular signaling pathways and are often targeted by therapeutic agents to achieve desired biological effects. Research has shown that this compound can interact with specific receptors, leading to altered signaling cascades that may be beneficial in treating various conditions.

The pharmacokinetic properties of Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate have also been studied to understand its behavior in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating the potential of a compound as a drug candidate. Preliminary studies suggest that this compound has favorable ADME properties, making it a promising candidate for further development.

In addition to its therapeutic potential, Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate has been explored for its use in chemical biology research. Chemical biology involves the use of small molecules to probe biological systems and understand cellular processes at a molecular level. This compound's unique structure and biological activity make it a valuable tool for researchers studying enzyme function and receptor signaling.

The synthesis of Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate is an important aspect of its development as a research tool and potential therapeutic agent. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. The choice of synthetic method depends on factors such as yield, purity, and scalability. Optimizing these parameters is crucial for producing high-quality material for both research and clinical applications.

Clinical trials are an essential step in the drug development process, and while no clinical trials have yet been reported for Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate, preclinical studies have provided valuable insights into its safety and efficacy. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile supports further investigation into its potential clinical applications.

In conclusion, Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate (CAS No. 340703-52-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field of drug discovery.

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